molecular formula C13H13N3O4S B2388422 methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate CAS No. 1340953-18-5

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate

Cat. No.: B2388422
CAS No.: 1340953-18-5
M. Wt: 307.32
InChI Key: HZHUKLFEBDUXNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate typically involves the reaction of 3-aminosulfonylpyridine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-2-5-10(8-9)16-12-11(21(14,18)19)6-3-7-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUKLFEBDUXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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